

Technical Guide: 4-Bromo-3,5-dimethylaniline (CAS: 59557-90-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylaniline**

Cat. No.: **B1281281**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-dimethylaniline, also known as 4-bromo-3,5-xylidine, is an important halogenated aromatic amine. Its unique structure, featuring a bromine atom positioned between two methyl groups on an aniline ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and significant applications in the pharmaceutical industry, offering detailed experimental protocols and workflow visualizations to support research and development activities.

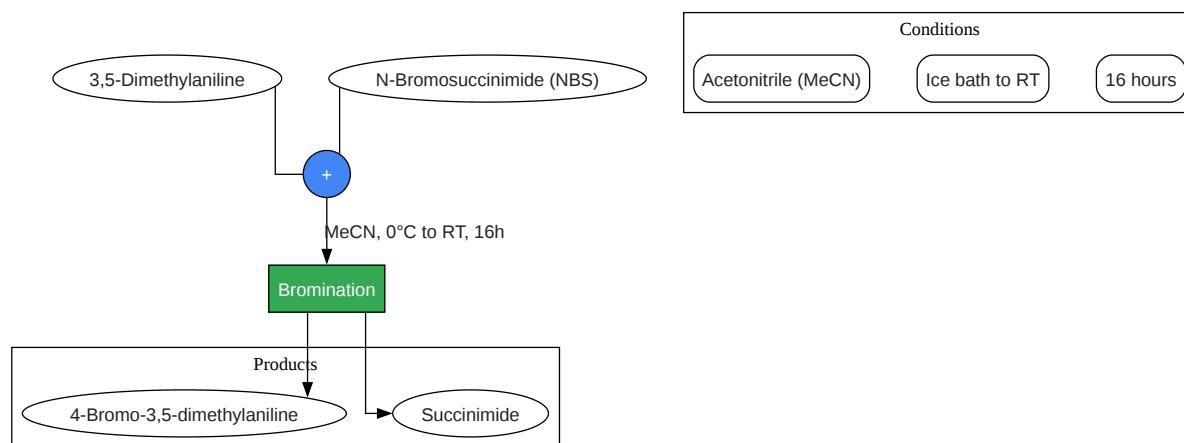
Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-3,5-dimethylaniline** are summarized below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
CAS Number	59557-90-3	[1]
Molecular Formula	C ₈ H ₁₀ BrN	[2]
Molecular Weight	200.08 g/mol	[2]
Appearance	Off-White to Brown Solid	[2]
Melting Point	73-74 °C	[2]
Boiling Point	261 °C	[2]
Solubility	Partially soluble in organic solvents.	[3]
IUPAC Name	4-bromo-3,5-dimethylaniline	[1]

Spectroscopic Data

While experimental spectra for **4-Bromo-3,5-dimethylaniline** are not widely published in public databases, the expected spectral characteristics can be predicted based on its structure. Researchers should verify these characteristics on their own material.


Technique	Predicted Data
¹ H NMR	Expected signals for aromatic protons (singlet), NH ₂ protons (broad singlet), and methyl protons (singlet).
¹³ C NMR	Expected signals for aromatic carbons (including substituted and unsubstituted positions) and methyl carbons.
Mass Spectrometry	Molecular ion peak (M ⁺) expected around m/z 200/202 due to bromine isotopes (⁷⁹ Br/ ⁸¹ Br).
Infrared (IR)	Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and alkyl), C=C stretching (aromatic ring), and C-Br stretching.

Synthesis and Experimental Protocols

4-Bromo-3,5-dimethylaniline is typically synthesized via electrophilic bromination of 3,5-dimethylaniline. The following protocol is a common and effective method.

Synthesis of 4-Bromo-3,5-dimethylaniline

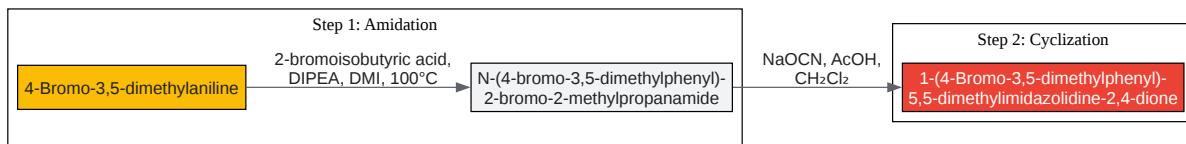
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Bromo-3,5-dimethylaniline** via bromination.

Experimental Protocol:

- Reagents:


- 3,5-Dimethylaniline (80 g, 660 mmol)
- N-Bromosuccinimide (NBS) (117 g, 660 mmol)
- Acetonitrile (MeCN) (1200 mL)
- Procedure:
 - Dissolve 3,5-dimethylaniline in 800 mL of acetonitrile in a suitable reaction vessel.
 - In a separate flask, dissolve NBS in 400 mL of acetonitrile.
 - Cool the solution of 3,5-dimethylaniline in an ice bath.
 - Slowly add the NBS solution to the cooled 3,5-dimethylaniline solution.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
 - Concentrate the reaction mixture under reduced pressure to remove the solvent.
 - Purify the resulting residue by silica gel column chromatography to yield **4-bromo-3,5-dimethylaniline** as a yellow solid.[4]

Application in Drug Development: Synthesis of a PTHR1 Agonist Intermediate

A significant application of **4-Bromo-3,5-dimethylaniline** is its use as a key starting material in the synthesis of orally active small-molecule agonists for the parathyroid hormone 1 receptor (PTHR1), which are being investigated for the treatment of hypoparathyroidism.

Experimental Workflow and Protocols

The following workflow illustrates the multi-step synthesis of a key hydantoin intermediate, starting from **4-Bromo-3,5-dimethylaniline**.

[Click to download full resolution via product page](#)

Caption: Synthesis of a key hydantoin intermediate for a PTHR1 agonist.

Protocol for Step 1: Synthesis of N-(4-bromo-3,5-dimethylphenyl)-2-bromo-2-methylpropanamide

- Reagents:
 - **4-Bromo-3,5-dimethylaniline** (3.47 g, 17.3 mmol)
 - 2-Bromoisobutyric acid (3.86 g, 23.1 mmol)
 - Diisopropylethylamine (DIPEA) (5.3 mL, 30.4 mmol)
 - 1,3-Dimethyl-2-imidazolidinone (DMI) (13 mL, anhydrous)
- Procedure:
 - Combine **4-bromo-3,5-dimethylaniline**, DIPEA, and 2-bromoisobutyric acid in anhydrous DMI.
 - Stir the mixture at 100 °C for 1 hour under a nitrogen atmosphere.
 - Monitor the reaction for completion. The crude product is typically used in the next step without extensive purification.

Protocol for Step 2: Synthesis of 1-(4-Bromo-3,5-dimethylphenyl)-5,5-dimethylimidazolidine-2,4-dione

- The crude product from Step 1 is further reacted in a cyclization step.
- Reagents:
 - Sodium cyanate (NaOCN)
 - Acetic acid (AcOH)
 - Dichloromethane (CH₂Cl₂)
- Procedure:
 - The crude amide from the previous step is dissolved in dichloromethane and acetic acid.
 - Sodium cyanate is added, and the mixture is stirred at room temperature.
 - This reaction forms the desired hydantoin ring structure, yielding the key intermediate. This intermediate is then used in further palladium-catalyzed cross-coupling reactions to build the final PTHR1 agonist.

Safety and Handling

4-Bromo-3,5-dimethylaniline is classified as harmful and an irritant. Appropriate safety precautions should be taken during its handling and use.

- Hazard Statements:
 - H302: Harmful if swallowed.[[1](#)]
 - H315: Causes skin irritation.[[1](#)]
 - H319: Causes serious eye irritation.[[1](#)]
 - H335: May cause respiratory irritation.[[1](#)]
- Precautionary Measures:
 - Work in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

This technical guide provides essential information for the effective and safe use of **4-Bromo-3,5-dimethylaniline** in a research and development setting. Its demonstrated utility as a key building block in the synthesis of complex pharmaceutical targets underscores its importance in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3,5-dimethylaniline | C8H10BrN | CID 12383117 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3,5-dimethylaniline [myskinrecipes.com]
- 3. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price
[sonalplasrubind.com]
- 4. 4-Bromo-3,5-dimethylaniline | 59557-90-3 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-3,5-dimethylaniline (CAS: 59557-90-3)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281281#4-bromo-3-5-dimethylaniline-cas-number-59557-90-3-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com